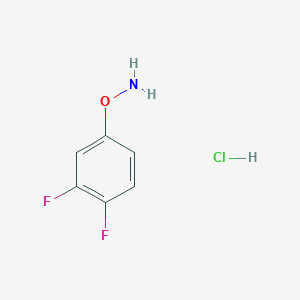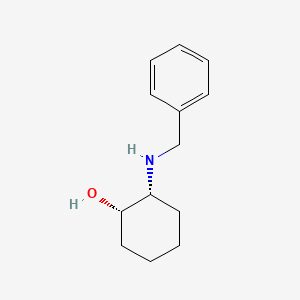
1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an azidopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine-2,4(1H,3H)-dione with 3-azidopropyl halides under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors might be employed to enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other functional groups.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Cycloaddition: Copper(I) catalysts, organic solvents, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature; lithium aluminum hydride, ether, low temperature.
Major Products Formed:
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including antiviral and anticancer agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of 1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can also facilitate the formation of covalent bonds with target proteins, enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Pyrimidine-2,4(1H,3H)-dione: The parent compound without the azidopropyl group.
1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione: The reduced form of 1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione.
1-(3-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione: A hydroxylated analog.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the formation of triazoles through cycloaddition reactions. This makes it a valuable intermediate in click chemistry and other synthetic applications.
Eigenschaften
Molekularformel |
C7H9N5O2 |
|---|---|
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
1-(3-azidopropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9N5O2/c8-11-9-3-1-4-12-5-2-6(13)10-7(12)14/h2,5H,1,3-4H2,(H,10,13,14) |
InChI-Schlüssel |
ORMJYXRRCYJRMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)CCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate](/img/structure/B13708544.png)


![1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B13708570.png)


![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)




